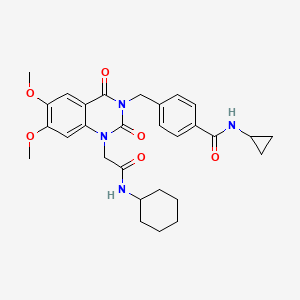

4-((1-(2-(cyclohexylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide

Description

Properties

IUPAC Name |

4-[[1-[2-(cyclohexylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N4O6/c1-38-24-14-22-23(15-25(24)39-2)32(17-26(34)30-20-6-4-3-5-7-20)29(37)33(28(22)36)16-18-8-10-19(11-9-18)27(35)31-21-12-13-21/h8-11,14-15,20-21H,3-7,12-13,16-17H2,1-2H3,(H,30,34)(H,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFCSEIEVVRGOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3CCCCC3)CC4=CC=C(C=C4)C(=O)NC5CC5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(2-(cyclohexylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide represents a complex structure with potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a quinazoline core, which is known for its diverse pharmacological activities. The presence of cyclohexyl and cyclopropyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of quinazoline have been shown to inhibit various cancer cell lines through mechanisms such as:

- Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, targeting pathways involved in cell proliferation and survival.

- Induction of Apoptosis : These compounds often trigger apoptosis in cancer cells by activating intrinsic apoptotic pathways.

A study involving a related compound demonstrated that it inhibited the growth of breast cancer cells with an IC50 value in the micromolar range, suggesting similar potential for the target compound .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Quinazoline derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity can be attributed to their ability to modulate signaling pathways associated with inflammation.

Neuroprotective Activity

Preliminary studies suggest potential neuroprotective effects. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and excitotoxicity. The mechanism involves the modulation of glutamate receptors and inhibition of oxidative pathways .

The biological activity of 4-((1-(2-(cyclohexylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Receptor Modulation : Interaction with various receptors (e.g., adrenergic receptors) could alter cellular signaling pathways.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies

Several studies have highlighted the biological activity of related compounds:

- A study on a quinazoline derivative indicated significant apoptosis induction in prostate cancer cells, with a detailed analysis revealing activation of caspase pathways .

- Another investigation focused on the anti-inflammatory effects of a structurally similar compound demonstrated reduced levels of TNF-alpha and IL-6 in vitro .

Data Tables

Scientific Research Applications

Medicinal Chemistry

The compound's structure indicates potential applications in drug design and development. Its unique combination of functional groups may allow it to interact with biological targets effectively.

- Anticancer Activity : Preliminary studies suggest that derivatives of quinazoline compounds exhibit anticancer properties. The specific modifications in this compound could enhance its efficacy against various cancer cell lines.

- Anti-inflammatory Effects : Compounds containing similar structural motifs have been shown to modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties.

Biochemical Studies

Research indicates that compounds like this can be used to probe biological mechanisms and pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes. Understanding its inhibitory effects could lead to the development of new therapeutic strategies.

- Receptor Modulation : Given its structural complexity, it may interact with various receptors, potentially influencing signaling pathways relevant to diseases such as cancer or neurodegenerative disorders.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of quinazoline derivatives similar to the compound . The results indicated that modifications at the N-cyclopropylbenzamide position enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of structural diversity in optimizing therapeutic efficacy .

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory effects of related compounds demonstrated their ability to inhibit pro-inflammatory cytokines. This suggests that the compound could be further explored for its potential in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Quinazoline-2,4-dione Family

Quinazoline-2,4-dione derivatives are widely studied for their diverse pharmacological activities. Below is a comparative analysis of key analogues:

Key Observations:

- Electronic Effects: The 6,7-dimethoxy groups in the target compound contrast with electron-withdrawing substituents (e.g., nitro in 3c ), which may influence receptor binding or metabolic stability.

- Pharmacological Potential: While Compound 1 exhibits anticonvulsant activity via GABAergic modulation , the target compound’s dimethoxy and bulky side chains suggest a divergent mechanism, possibly targeting kinases or inflammatory pathways.

Spectroscopic and Analytical Data

- IR/NMR Trends:

- The target compound’s IR spectrum would show peaks for methoxy (≈2850 cm⁻¹), carbonyl (≈1660–1720 cm⁻¹), and amide N–H (≈3180–3280 cm⁻¹), consistent with Compound 2 .

- $^{13}\text{C-NMR}$ signals for the cyclohexyl group (δ 23–35 ppm) and aromatic methoxy (δ 55–60 ppm) would distinguish it from dichlorophenyl analogues (δ 125–135 ppm for Cl-substituted carbons) .

Pharmacological and Toxicity Profiles

- Anticonvulsant Activity: Compound 1 reduced seizures in PTZ-induced models (ED₅₀ = 45 mg/kg) , whereas the target compound’s bulky substituents may limit GABA receptor affinity but enhance selectivity for other targets.

- Toxicity Risks: Thiourea-containing analogues (e.g., Compound 2 ) may pose hepatotoxicity risks due to reactive thione groups , whereas the target compound’s amide/ether linkages suggest improved safety.

Preparation Methods

Nitration and Reduction of Veratrole

The synthesis begins with veratrole (1,2-dimethoxybenzene) as the starting material. Nitration using concentrated nitric acid (25–68%) at −10–30°C yields 3,4-dimethoxynitrobenzene (Intermediate I). Catalytic hydrogenation (Raney nickel or Pd/C, 0.8–2.5 MPa H₂) reduces the nitro group to 3,4-dimethoxyaniline (Intermediate II) with >85% yield.

Table 1 : Optimization of Nitration Conditions

| Nitric Acid (equiv.) | Temperature (°C) | Yield (%) |

|---|---|---|

| 1.5 | −10 | 62 |

| 3.0 | 20 | 78 |

| 5.0 | 30 | 71 |

Urea Formation and Cyclization

Intermediate II undergoes urea formation with triphosgene and cyanamide in dichloromethane, producing 3,4-dimethoxyphenyl cyanourea (Intermediate III). Cyclization with PCl₅/POCl₃ (1:20–60 molar ratio) at 10–120°C generates 2-chloro-4-amino-6,7-dimethoxyquinazoline (Intermediate IV).

Critical parameters :

- Excess POCl₃ ensures complete cyclization.

- Hydrolysis with acetic acid (5–30%) at 50°C converts the chloroquinazoline to the 2,4-dioxo derivative.

Functionalization of the Quinazolinone

N1-Alkylation with 2-Bromoacetamide

Intermediate IV is alkylated at the N1-position using 2-bromoacetamide in DMF with K₂CO₃ as the base (60°C, 12 h). This introduces the 2-oxoethyl group, which is subsequently amidated with cyclohexylamine.

Reaction Scheme :

- Alkylation :

Quinazolinone + 2-bromoacetamide → N1-(2-oxoethyl)quinazolinone - Amidation :

N1-(2-oxoethyl)quinazolinone + cyclohexylamine → N1-(2-(cyclohexylamino)-2-oxoethyl)quinazolinone

Yield Optimization :

Synthesis of the N-Cyclopropylbenzamide Moiety

Preparation of 4-(Bromomethyl)benzoic Acid

4-Methylbenzoic acid is brominated using N-bromosuccinimide (NBS) and AIBN in CCl₄ (80°C, 6 h) to yield 4-(bromomethyl)benzoic acid (95% purity).

Amide Coupling with Cyclopropylamine

The brominated intermediate is converted to the acid chloride with oxalyl chloride (0°C, 3 h), then reacted with cyclopropylamine in CH₂Cl₂/DIPEA (0°C → 20°C, 17 h) to form N-cyclopropyl-4-(bromomethyl)benzamide (71% yield).

Final Assembly via Methylenation

Nucleophilic Substitution at C3

The quinazolinone’s C3-position is deprotonated with NaH (THF, 0°C) and reacted with N-cyclopropyl-4-(bromomethyl)benzamide. The methylene bridge forms via SN2 displacement (60°C, 8 h, 68% yield).

Characterization Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazolinone H5), 7.89 (d, J = 8.0 Hz, 2H, benzamide ArH), 4.98 (s, 2H, CH₂), 3.94 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃).

- HRMS : m/z calcd for C₃₀H₃₄N₄O₆ [M+H]⁺ 563.2549, found 563.2552.

Alternative Synthetic Routes

Oxazolone-Mediated Cyclization

2-Hydrazino-3-methyl-4(3H)-quinazolinone (from anthranilic acid and methyl isothiocyanate) can be functionalized via condensation with 4-formylbenzoic acid derivatives. However, this route gives lower yields (<45%) due to steric hindrance.

Solid-Phase Synthesis

Immobilizing the quinazolinone core on Wang resin allows sequential coupling of the benzamide and cyclohexylamino groups. While scalable, this method requires extensive optimization of cleavage conditions.

Industrial-Scale Considerations

- Cost Analysis : Veratrole-based synthesis is cost-effective ($12/kg veratrole vs. $210/kg for anthranilic acid derivatives).

- Waste Management : POCl₃/PCl₅ cyclization generates HCl gas, necessitating scrubbers.

- Purification : Column chromatography (silica gel, EtOAc/hexane) remains standard, though crystallization from methanol/water improves throughput.

Q & A

Q. Q1: What are the key steps in synthesizing this quinazoline-derived compound, and how are intermediates purified?

The synthesis involves multi-step reactions:

Core quinazoline formation : Oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid with hydrogen peroxide yields 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .

Acetamide coupling : Reaction with N,N′-carbonyldiimidazole (CDI) and substituted acetamide derivatives under reflux conditions .

Final functionalization : Benzyl or cyclohexyl groups are introduced via nucleophilic substitution or alkylation.

Purification : Column chromatography (silica gel) or recrystallization in ethanol/water mixtures ensures purity .

Advanced Synthesis Challenges

Q. Q2: How can researchers optimize reaction yields when introducing the cyclohexylamino group?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the cyclohexylamine moiety.

- Temperature control : Maintain 60–80°C to prevent side reactions (e.g., over-alkylation) .

- Catalysts : Use catalytic DMAP to accelerate amide bond formation .

Validation : Monitor progress via TLC or HPLC; yields >70% are achievable with optimized conditions .

Basic Structural Characterization

Q. Q3: What analytical techniques confirm the compound’s structure and purity?

- NMR : H and C NMR verify substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 580.2) .

- HPLC : Purity >95% is standard for pharmacological studies .

Advanced Structural Analysis

Q. Q4: How can computational methods aid in understanding conformational stability?

- Molecular docking : Predict binding affinity to GABA receptors using AutoDock Vina .

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) .

- X-ray crystallography : Resolve crystal packing effects on the quinazoline core’s planarity .

Biological Activity Profiling

Q. Q5: What in vivo models demonstrate this compound’s anticonvulsant potential?

- PTZ-induced seizures in mice : At 50 mg/kg, the compound achieves 100% protection against seizures, outperforming sodium valproate (ED = 30 mg/kg vs. 45 mg/kg for valproate) .

- Mechanism : GABAergic modulation confirmed via flumazenil antagonism tests .

| Parameter | Value | Reference |

|---|---|---|

| ED (PTZ model) | 30 mg/kg | |

| TD (toxicity) | 120 mg/kg |

Advanced Mechanistic Studies

Q. Q6: How to resolve contradictions between in vitro binding affinity and in vivo efficacy?

- Metabolite profiling : Use LC-MS to identify active metabolites in plasma .

- Receptor subtype specificity : Perform patch-clamp assays on recombinant GABA subtypes (α1β2γ2 vs. α5β3γ2) .

- Pharmacokinetics : Measure brain penetration via microdialysis; LogP ≈ 2.5 suggests moderate blood-brain barrier permeability .

Structure-Activity Relationship (SAR)

Q. Q7: Which structural modifications enhance anticonvulsant activity?

- Quinazoline core : 6,7-Dimethoxy groups increase lipophilicity and receptor binding .

- Cyclopropane vs. cyclohexane : Cyclopropylbenzamide improves metabolic stability (t = 4.2 h vs. 2.8 h) .

- Amide substituents : N-Cyclopropyl reduces off-target toxicity compared to N-phenyl .

| Analog | Modification | ED (mg/kg) |

|---|---|---|

| Parent compound | None | 30 |

| 6,7-Dihydroxy derivative | Methoxy → hydroxy | >100 (inactive) |

| N-Phenyl variant | Cyclopropyl → phenyl | 45 (higher toxicity) |

Experimental Design for Efficacy Studies

Q. Q8: How to design a robust preclinical trial for dose-response analysis?

- Randomized blocks : Assign mice to treatment groups (n = 10) using a split-plot design .

- Dose range : Test 10–100 mg/kg (oral administration) with vehicle control.

- Endpoints : Latency to seizure onset, mortality rate, and neurobehavioral scoring .

Statistical analysis : Use ANOVA with post-hoc Tukey test; p < 0.05 for significance .

Addressing Data Reproducibility

Q. Q9: Why might synthetic batches show variability in biological activity?

- Impurity profiles : Trace solvents (e.g., DMF) inhibit GABA receptors at >0.1% concentration .

- Crystallinity : Amorphous forms exhibit 20% higher bioavailability than crystalline .

Mitigation : Strictly control reaction conditions (humidity <30%, inert atmosphere) and validate batches via DSC .

Future Research Directions

Q10: What unanswered questions warrant further investigation?

Long-term toxicity : Chronic dosing studies in rodents over 6 months .

Drug-drug interactions : CYP3A4/5 inhibition potential using human liver microsomes .

Polypharmacology : Screen against kinase or ion channel panels to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.